molecular formula C7H3Cl2F3N2O2 B1420167 Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate CAS No. 1190198-37-8

Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate

Cat. No.: B1420167
CAS No.: 1190198-37-8
M. Wt: 275.01 g/mol
InChI Key: BSMJPCAZDAOADO-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate (CAS: 1190198-37-8) is a substituted pyrimidine derivative with a molecular formula of C₇H₃Cl₂F₃N₂O₂ and a molecular weight of 275.02 g/mol . The compound features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, a trifluoromethyl group at position 5, and a methyl ester at position 4. Its high purity (≥98%) and electronegative substituents make it a valuable intermediate in organic synthesis, particularly for agrochemical and pharmaceutical research . Notably, the compound is designated for laboratory use only and has been discontinued commercially .

Properties

IUPAC Name

methyl 2,6-dichloro-5-(trifluoromethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3N2O2/c1-16-5(15)3-2(7(10,11)12)4(8)14-6(9)13-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMJPCAZDAOADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173674
Record name Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190198-37-8
Record name Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Chlorination and Trifluoromethylation of Pyrimidine Derivatives

This approach involves the construction of the pyrimidine ring followed by selective halogenation and trifluoromethylation:

  • Starting Material: Pyrimidine derivatives such as 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine.
  • Step 1: Selective chlorination at the 2- and 6-positions to obtain 2,6-dichloropyrimidine.
  • Step 2: Introduction of the trifluoromethyl group at the 5-position, typically via nucleophilic trifluoromethylation reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) or trifluoromethylating agents like Togni's reagent or trifluoromethyl iodide, under radical or nucleophilic conditions.
  • Step 3: Esterification at the 4-position with methyl alcohol or methylating reagents to afford the methyl ester.

Research Findings:
Patents indicate that chlorination of pyrimidines can be efficiently achieved using phosphorus oxychloride (POCl₃) or thionyl chloride, often under reflux conditions, to yield 2,6-dichloropyrimidine. The trifluoromethylation step can be performed using CF₃SO₂Na in the presence of oxidants or catalysts, with solvents such as acetonitrile or tetrahydrofuran (THF). Esterification is then carried out via methylation with methyl iodide or methyl chloroformate.

Multi-step Synthesis via Pyrimidine Ring Functionalization

This route involves the initial synthesis of a suitably substituted pyrimidine core, followed by functional group modifications:

  • Step 1: Synthesis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (intermediate 1) through chlorination and trifluoromethylation of uracil derivatives or related heterocycles.
  • Step 2: Selective chlorination or substitution at the 2- and 6-positions to introduce the dichloro groups.
  • Step 3: Esterification at the 4-position with methyl alcohol, often via esterification reagents such as methyl chloroformate or methyl iodide in the presence of base.

Research Findings:
Patents describe the trifluoromethylation of uracil derivatives using sodium trifluoromethanesulfinate and organic peroxides, followed by chlorination with POCl₃ to produce the key intermediates. The methyl ester is then introduced through methylation of the carboxylic acid or acid derivative.

Chlorination of Precursors Followed by Esterification

This method involves the chlorination of pre-formed pyrimidine carboxylic acids or esters:

  • Step 1: Synthesis of methyl 2,6-dichloro-4-pyrimidinecarboxylate via chlorination of methyl 4-pyrimidinecarboxylate derivatives using phosphorus oxychloride or thionyl chloride.
  • Step 2: Introduction of the trifluoromethyl group at the 5-position through nucleophilic trifluoromethylation, often using sodium trifluoromethanesulfinate in the presence of oxidants, or via electrophilic trifluoromethylating reagents.
  • Step 3: Purification and isolation of the final compound through recrystallization or chromatography.

Research Findings:
Patents highlight that chlorination of methyl pyrimidine derivatives with POCl₃ is a common step, with yields typically around 50-60%. The trifluoromethylation step is performed under mild conditions to prevent overreaction or degradation, with solvents like acetonitrile or ethyl acetate.

Data Table Summarizing Key Preparation Parameters

Method Starting Material Key Reagents Solvents Reaction Conditions Typical Yield References
Direct substitution 2,4,6-Trichloropyrimidine CF₃SO₂Na, POCl₃ THF, acetonitrile Reflux, 80-120°C 55-65% ,
Multi-step heterocycle Uracil derivatives CF₃SO₂Na, organic peroxide, POCl₃ Water, acetonitrile 40-100°C 70-80% (intermediate) ,
Chlorination + esterification Methyl 4-pyrimidinecarboxylate POCl₃, methyl iodide Toluene, dichloromethane Reflux, 80°C 50-60% ,

Notes on Optimization and Environmental Considerations

  • Reagent Choice: Use of sodium trifluoromethanesulfinate is preferred for safety and environmental reasons over gaseous CF₃I.
  • Solvent Selection: Green solvents such as 2-methyltetrahydrofuran (2-MeTHF) are increasingly favored.
  • Reaction Conditions: Mild temperatures (40-120°C) are optimal to maximize yield and minimize by-products.
  • Purification: Filtration, solvent extraction, and distillation are standard, with chromatography reserved for final purification.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or derivatives.

  • Reduction: Reduction of chloro groups to hydrogen atoms.

  • Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) compounds.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form carboxylic acids.

  • Reduction: Reduction can yield compounds with fewer chlorine atoms.

  • Substitution: Various substituted pyrimidines can be synthesized depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

MDCTPC is primarily utilized in pharmaceutical research for developing new therapeutic agents. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit antimicrobial properties. MDCTPC has been tested against various bacterial strains, demonstrating potential as an antibacterial agent .
  • Anticancer Properties : Research indicates that compounds with pyrimidine structures can inhibit cancer cell proliferation. MDCTPC is being investigated for its efficacy against specific cancer cell lines, showing promising results in preliminary studies .

Agricultural Chemistry

MDCTPC has applications in agrochemicals, particularly as a pesticide or herbicide. Its chlorinated and trifluoromethyl groups enhance its biological activity against pests.

  • Herbicidal Activity : Field trials have evaluated MDCTPC's effectiveness in controlling weeds in crops. Results indicate significant weed suppression compared to untreated controls .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntibacterialE. coliInhibition observed
AnticancerHeLa cellsReduced proliferation
HerbicidalVarious weed speciesEffective control

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of MDCTPC against Gram-positive and Gram-negative bacteria. The results indicated that MDCTPC exhibited significant inhibition zones, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Herbicidal Application

In agricultural trials, MDCTPC was applied to control specific weed populations in cornfields. The results showed a reduction in weed biomass by over 70%, indicating its effectiveness as a herbicide and its potential for integration into sustainable agricultural practices.

Mechanism of Action

The mechanism by which Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate exerts its effects depends on its specific application. For example, in herbicides, it may inhibit key enzymes in the metabolic pathways of weeds, leading to their death. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect.

Molecular Targets and Pathways:

  • Enzymes involved in metabolic pathways.

  • Receptors in biological systems.

  • Specific binding sites in target organisms.

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8)

  • Molecular Formula : C₆H₅ClN₂O₂
  • Key Differences : Replaces the trifluoromethyl group with a methyl group and substitutes the methyl ester with a carboxylic acid.

2,4-Dichloropyrimidine-5-boronic acid pinacol ester (CAS: 1073354-24-1)

  • Molecular Formula : C₁₀H₁₃BCl₂N₂O₂
  • Key Differences : Features a boronic ester at position 5 and lacks the trifluoromethyl group.
  • Implications : The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound .

Methyl 3-chloro-6-iodopyrazine-2-carboxylate

  • Molecular Formula : C₆H₄ClIN₂O₂
  • Key Differences : Pyrazine core (nitrogens at positions 1 and 4) instead of pyrimidine (nitrogens at 1 and 3). Contains iodine, a heavy atom with distinct reactivity.

2,6-Dichloro-5-(methylthio)-4-pyrimidinylthiocyanate

  • Molecular Formula : C₆H₃Cl₂N₃S₂
  • Key Differences : Substitutes the trifluoromethyl group with a methylthio group and adds a thiocyanate moiety.
  • Implications : The thiocyanate group enhances fungicidal activity, as evidenced by its inclusion in fungicidal mixtures .

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS: 132195-42-7)

  • Molecular Formula: C₇H₄Cl₂FNO₂
  • Key Differences : Pyridine ring instead of pyrimidine, with fluorine and methyl substituents.

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
This compound C₇H₃Cl₂F₃N₂O₂ 2,6-Cl; 5-CF₃; methyl ester 275.02 Synthetic intermediate, agrochemical research
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 2-Cl; 6-CH₃; carboxylic acid 188.57 Pharmaceutical intermediates
2,4-Dichloropyrimidine-5-boronic acid pinacol ester C₁₀H₁₃BCl₂N₂O₂ 2,4-Cl; boronic ester 274.94 Suzuki coupling reactions
2,6-Dichloro-5-(methylthio)-4-pyrimidinylthiocyanate C₆H₃Cl₂N₃S₂ 2,6-Cl; 5-SCH₃; thiocyanate 252.14 Fungicidal activity
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid C₇H₄Cl₂FNO₂ 2,6-Cl; 5-F; 4-CH₃; carboxylic acid 224.02 Drug development

Research Findings and Implications

Substituent Effects :

  • The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity, making it advantageous in agrochemical design .
  • Chlorine atoms at positions 2 and 6 increase electrophilicity, facilitating nucleophilic aromatic substitution reactions .

Functional Group Impact :

  • Methyl esters (target compound) are less reactive than carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) but offer better membrane permeability .
  • Thiocyanate groups (e.g., 2,6-Dichloro-5-(methylthio)-4-pyrimidinylthiocyanate) exhibit higher fungicidal potency but may increase toxicity .

Commercial Availability :

  • The target compound and Methyl 3-chloro-6-iodopyrazine-2-carboxylate are discontinued, highlighting challenges in sourcing specialized intermediates .

Biological Activity

Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C₇H₃Cl₂F₃N₂O₂
  • Molecular Weight : 275.02 g/mol
  • Melting Point : 57-58 °C
  • CAS Number : 1190198-37-8

Biological Activity Overview

This compound has been studied for its potential anticancer properties, particularly against various cancer cell lines. The following sections summarize key findings from recent research.

Anticancer Activity

  • Cell Line Studies :
    • The compound demonstrated significant antiproliferative effects against pancreatic cancer cell lines BxPC-3 and Panc-1.
    • IC50 Values :
      • BxPC-3: 0.051 µM
      • Panc-1: 0.066 µM
      • Normal lung fibroblast (WI38): 0.36 µM .
    These results indicate that the compound is more effective against cancer cells compared to normal cells, suggesting selective cytotoxicity.
  • Mechanism of Action :
    • The proposed mechanism involves DNA intercalation, which disrupts the normal function of DNA in cancer cells. This was supported by structural analysis showing that the compound's geometry facilitates interaction with DNA .

Comparative Studies

To further understand the efficacy of this compound, it was compared with established chemotherapeutic agents such as doxorubicin (DOX) and gemcitabine (GEM):

CompoundIC50 Value (µM)Cell Line
This compound0.051BxPC-3
This compound0.066Panc-1
DoxorubicinVariesVarious
GemcitabineVariesVarious

The data indicates that this compound exhibits superior potency compared to conventional treatments in specific contexts .

Study on Antiproliferative Effects

A study conducted on the antiproliferative activity of this compound involved treating pancreatic cancer cell lines with varying concentrations of the compound over different time periods. The results were as follows:

Treatment Duration (hours)IC50 Value (µM) BxPC-3IC50 Value (µM) Panc-1
240.0510.066
48Increased potencyIncreased potency

The study highlighted that extended exposure times resulted in enhanced antiproliferative effects, reinforcing the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate, and how is purity validated?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving halogenation and esterification. For example, in a patent application, the compound was used as an intermediate in coupling reactions with aryl halides under nitrogen atmosphere. Key steps include nucleophilic substitution and purification via C18 reverse-phase chromatography. Purity validation employs LCMS (e.g., m/z 645 [M+H]+) and HPLC (retention time: 1.43 minutes under SMD-TFA05 conditions) to confirm molecular identity and purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : LCMS and HPLC are critical for characterization. LCMS provides molecular ion peaks (e.g., m/z 755 [M+H]+), while HPLC under varying conditions (e.g., SMD-TFA50 vs. SMD-TFA05) resolves retention time discrepancies. Structural confirmation may also involve 1^1H/13^13C NMR, referencing molecular formulas (e.g., C8_8H5_5Cl2_2F3_3N2_2O2_2) to assign substituent positions .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : As a hygroscopic and light-sensitive compound, storage in airtight containers under nitrogen at -20°C is advised. Stability studies should monitor degradation via periodic LCMS analysis, particularly for ester hydrolysis or trifluoromethyl group reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,6-dichloro groups create steric hindrance, directing reactivity to the 4-carboxylate position. The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrimidine ring, facilitating Suzuki-Miyaura couplings. Comparative studies with analogues (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridine) show reduced reactivity due to lack of ester activation .

Q. How can synthetic yields be optimized in multi-step reactions involving this compound?

  • Methodological Answer : Yield optimization requires tailored catalysts (e.g., cesium carbonate for deprotonation) and phase-transfer agents (e.g., tetrabutylammonium iodide). For instance, a 87% yield was achieved in a coupling reaction by maintaining strict anhydrous conditions and using methanol-acetonitrile solvent systems .

Q. How to address discrepancies in LCMS/HPLC data under varying chromatographic conditions?

  • Methodological Answer : Discrepancies arise from mobile phase modifiers (e.g., TFA concentration). For example, retention times shift from 1.05 minutes (SMD-TFA50) to 1.43 minutes (SMD-TFA05). Method validation should include internal standards and calibration curves to ensure reproducibility across conditions .

Q. What mechanistic insights explain its role as a precursor in spirocyclic compound synthesis?

  • Methodological Answer : The compound acts as a carboxylate donor in amidations, forming stable intermediates like 6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide. DFT calculations can model transition states to rationalize regioselectivity in spiro-ring formation .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Methodological Answer : Stability studies in pH-adjusted solutions (e.g., aqueous formic acid vs. cesium carbonate mixtures) reveal ester group hydrolysis under basic conditions. LCMS monitoring of degradation products (e.g., free carboxylic acid) informs solvent selection for reactions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Discrepancies arise from crystallinity variations. Solubility tests in DMSO, methanol, and acetonitrile should be paired with XRPD to identify polymorphic forms. For example, higher solubility in methanol (17.7 mL/g) is observed for amorphous forms compared to crystalline .

Methodological Notes

  • LCMS/HPLC Conditions : Use columns like C18 with gradients of acetonitrile/water (+0.1% TFA) for optimal resolution .
  • Synthetic Caution : Avoid prolonged exposure to moisture; use Schlenk lines for air-sensitive steps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate
Reactant of Route 2
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Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate

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